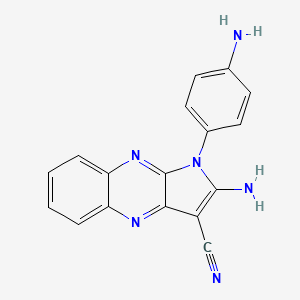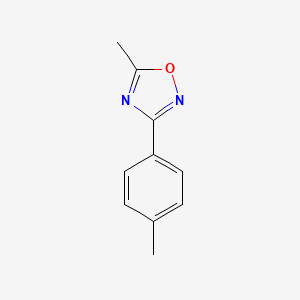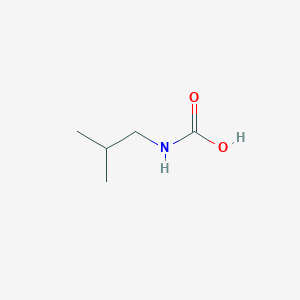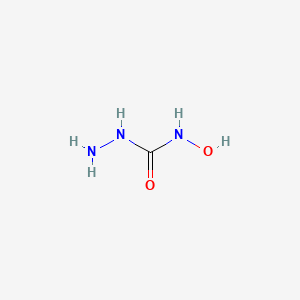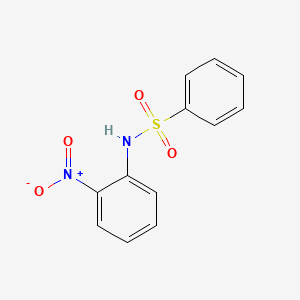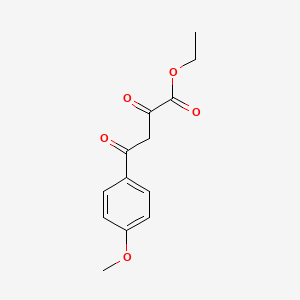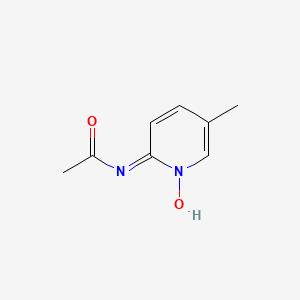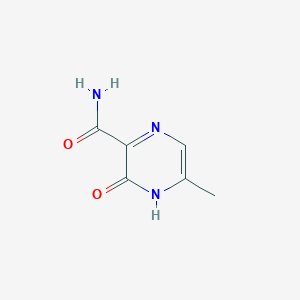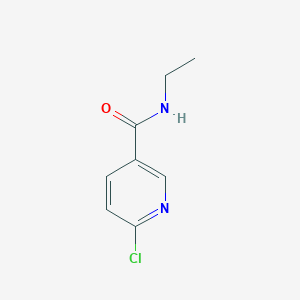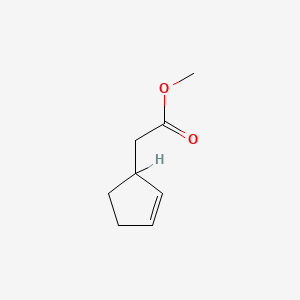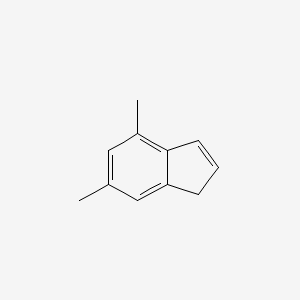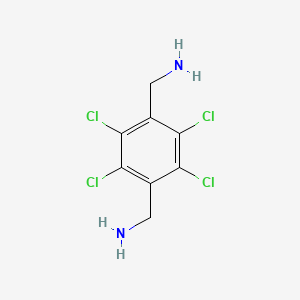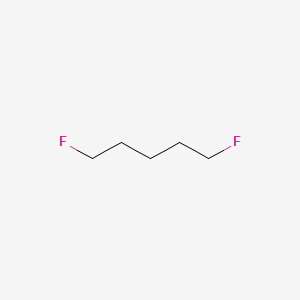
1,5-Difluoropentane
Descripción general
Descripción
1,5-Difluoropentane is an organic compound with the molecular formula C5H10F2 It is a fluorinated hydrocarbon, specifically a difluorinated derivative of pentane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Difluoropentane can be synthesized through several methods. One common approach involves the fluorination of pentane derivatives. For instance, the reaction of 1,5-dibromopentane with a fluorinating agent such as potassium fluoride can yield this compound. The reaction typically occurs under mild conditions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial to ensure high purity, which is often achieved through distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Difluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of pentane or other partially fluorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of fluorine atoms.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products
Substitution: Products include iodopentane derivatives.
Oxidation: Products include difluorinated alcohols or ketones.
Reduction: Products include pentane or partially fluorinated hydrocarbons.
Aplicaciones Científicas De Investigación
1,5-Difluoropentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: It is used in the development of fluorinated polymers and other materials with unique properties.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Biological Studies: It is used in studies involving fluorinated analogs of biological molecules to understand their behavior and interactions.
Mecanismo De Acción
The mechanism of action of 1,5-difluoropentane depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of fluorine atoms, which can influence the electronic properties of the molecule. In biological systems, fluorinated compounds often interact with enzymes and receptors differently than their non-fluorinated counterparts, leading to unique biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dichloropentane
- 1,5-Dibromopentane
- 1,5-Diiodopentane
Comparison
1,5-Difluoropentane is unique among its halogenated counterparts due to the strong electronegativity and small size of fluorine atoms. This results in distinct reactivity and stability profiles. For instance, fluorinated compounds often exhibit higher thermal and chemical stability compared to their chlorinated or brominated analogs. Additionally, the presence of fluorine can significantly alter the biological activity of the compound, making it a valuable tool in medicinal chemistry.
Propiedades
IUPAC Name |
1,5-difluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2/c6-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQFYVZOWLAJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190746 | |
| Record name | Pentane, 1,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373-17-1 | |
| Record name | Pentane, 1,5-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 1,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


